molecular formula C25H32N6O9 B6291126 Me-Tz-PEG4-NHS CAS No. 2565807-75-0

Me-Tz-PEG4-NHS

Cat. No. B6291126
CAS RN: 2565807-75-0
M. Wt: 560.6 g/mol
InChI Key: LFYWLQZOAKRNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-Tz-PEG4-NHS (N-Methyl-Tetrazine-PEG4-N-Hydroxy Succinimide) is a novel organometallic reagent that has recently been developed for use in scientific research. This compound is a derivative of tetrazine, a compound commonly used in organic synthesis and bioconjugation. Me-Tz-PEG4-NHS is a versatile reagent that has numerous applications in the lab, including synthesis, bioconjugation, and protein labeling.

Mechanism of Action

Me-Tz-PEG4-NHS works by forming a covalent bond between two molecules. The first step involves the formation of a tetrazine-based intermediate, which is formed when the N-methyl-tetrazine reacts with 4-vinylpyridine. The second step involves the formation of a covalent bond between the intermediate and the N-hydroxysuccinimide. This covalent bond is formed through a cycloaddition reaction, which is a type of reaction in which two molecules undergo a cyclic rearrangement to form a new bond.
Biochemical and Physiological Effects
Me-Tz-PEG4-NHS is a non-toxic reagent that has no known biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effect on the body’s metabolism.

Advantages and Limitations for Lab Experiments

Me-Tz-PEG4-NHS has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including synthesis, bioconjugation, and protein labeling. It is also a non-toxic reagent that does not interact with any enzymes or receptors. However, Me-Tz-PEG4-NHS does have some limitations. It is not a good choice for applications that require a high degree of specificity, as it can form covalent bonds with a variety of molecules.

Future Directions

Me-Tz-PEG4-NHS is a relatively new reagent, and there are many potential future directions for this compound. One potential future direction is to explore its use in drug delivery. Me-Tz-PEG4-NHS could be used to attach drugs to target molecules, allowing for more precise drug delivery. Another potential future direction is to explore its use in the synthesis of complex molecules, such as peptides and proteins. Me-Tz-PEG4-NHS could be used to attach small molecules to larger molecules, allowing for the synthesis of more complex structures. Finally, Me-Tz-PEG4-NHS could be used to explore its potential applications in biotechnology, such as gene editing and gene therapy.

Synthesis Methods

Me-Tz-PEG4-NHS is synthesized through a two-step process. The first step involves the reaction of N-methyl-tetrazine with 4-vinylpyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a product known as N-methyl-tetrazine-4-vinylpyridine (N-Me-Tz-4-VP). The second step involves the reaction of N-Me-Tz-4-VP with N-hydroxysuccinimide (NHS) in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces Me-Tz-PEG4-NHS.

Scientific Research Applications

Me-Tz-PEG4-NHS has numerous applications in scientific research. It is commonly used in organic synthesis and bioconjugation, as well as protein labeling. In organic synthesis, Me-Tz-PEG4-NHS can be used as a catalyst to promote the formation of covalent bonds between two molecules. In bioconjugation, Me-Tz-PEG4-NHS can be used to attach molecules, such as antibodies, to a target molecule. In protein labeling, Me-Tz-PEG4-NHS can be used to attach fluorescent molecules, such as fluorescent dyes, to proteins.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYWLQZOAKRNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Me-Tz-PEG4-NHS

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